molecular formula C23H21FN2O3S B2815023 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 899945-48-3

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2815023
CAS No.: 899945-48-3
M. Wt: 424.49
InChI Key: VWLPUEXSHJOONS-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a fluorine atom, a tosyl group, and a tetrahydroquinoline moiety, making it a compound of interest in various fields of scientific research.

Scientific Research Applications

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The studies disclose that tetrahydroisoquinolines are potentially interesting lead pharmacophores that should be further explored . The QSAR models provided insights into the physicochemical properties of the investigated compounds . This suggests that “3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” and similar compounds could be of interest for future research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline with tosyl chloride in the presence of a base such as pyridine.

    Fluorination: The fluorine atom is introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Formation of the Benzamide: The final step involves coupling the fluorinated tetrahydroquinoline with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

    Substitution: Substituted derivatives where the fluorine atom is replaced by another group.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and tosyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
  • 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide

Uniqueness

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The position of the fluorine atom and the tosyl group significantly influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-7-10-21(11-8-16)30(28,29)26-13-3-5-17-15-20(9-12-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLPUEXSHJOONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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